molecular formula C24H28N2O2S B2717751 2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 851412-63-0

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2717751
CAS No.: 851412-63-0
M. Wt: 408.56
InChI Key: VIMGTOXFNIDOMW-UHFFFAOYSA-N
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Description

The compound contains an indole ring, which is a common and important structure in many natural and synthetic compounds . Indole-based compounds are known for their biological and pharmaceutical activities . The compound also contains a sulfanyl group and an acetamide group, which could potentially contribute to its reactivity and biological activity.

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structures have been synthesized through various chemical reactions that involve the formation of 1,3,4-oxadiazole and acetamide derivatives. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives through the conversion of aromatic acids into esters, hydrazides, and subsequently, oxadiazole-2-thiols, represents a significant methodological approach in designing compounds with potential biological activities (A. Rehman et al., 2013).

Potential Biological Activities

The synthesized compounds have been evaluated for their biological activities, including antibacterial, antifungal, and enzymatic inhibition effects. For instance, N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown promising antibacterial activity against various bacterial strains and moderate inhibitors of the α-chymotrypsin enzyme. This suggests their potential as novel antimicrobial agents (S. Z. Siddiqui et al., 2014).

Structural and Molecular Docking Studies

The structural elucidation and molecular docking studies of similar compounds have provided insights into their interaction with biological targets. For example, crystal structure analysis and Hirshfeld surfaces computational method have been employed to understand the interaction patterns and stability of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, contributing to their antibacterial and antioxidant activities (Subbulakshmi N. Karanth et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the specific biological targets it interacts with. Indole compounds are known to have a wide range of biological activities .

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-17-9-10-18(2)19(12-17)14-26-15-23(21-7-3-4-8-22(21)26)29-16-24(27)25-13-20-6-5-11-28-20/h3-4,7-10,12,15,20H,5-6,11,13-14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMGTOXFNIDOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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